

4-Ethyl-5-fluoropyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Ethyl-5-fluoropyrimidine**

Cat. No.: **B057389**

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For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on **4-Ethyl-5-fluoropyrimidine**. It details its chemical identity, synthesis, and critical role as a precursor in the pharmaceutical industry.

Chemical Identity and Nomenclature

4-Ethyl-5-fluoropyrimidine is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. For clarity and unambiguous identification in research and manufacturing, it is cataloged under several names and identifiers.

Identifier Type	Value
Systematic Name	4-Ethyl-5-fluoropyrimidine
CAS Number	137234-88-9
Molecular Formula	C6H7FN2
Molecular Weight	126.13 g/mol
Synonyms & Alternate Names	6-Ethyl-5-fluoropyrimidine, Voriconazole Impurity C, PYRIMIDINE, 4-ETHYL-5-FLUORO-

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid. Its purity is a critical specification for its use as a pharmaceutical intermediate, generally required to be 97% or higher, as verified by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Role in Pharmaceutical Synthesis

The primary application of **4-Ethyl-5-fluoropyrimidine** is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is a second-generation triazole antifungal drug used to treat serious fungal infections.^[1] The fluoropyrimidine moiety of Voriconazole, which is crucial for its biological activity, is introduced using **4-Ethyl-5-fluoropyrimidine** or its derivatives during the synthesis process.^{[2][3]}

Experimental Protocols: Synthesis of 4-Ethyl-5-fluoropyrimidine and its Derivatives

The synthesis of **4-Ethyl-5-fluoropyrimidine** and its immediate precursors for Voriconazole synthesis often involves multi-step chemical reactions. Below are detailed methodologies derived from patent literature.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

A precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, this compound can be synthesized via a two-step process.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

- Under a nitrogen atmosphere, add approximately 44 g of sodium hydride to 1.2 L of isopropyl ether in a 2 L three-necked flask and stir at room temperature.
- Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.
- Cool the reaction mixture to 0°C.
- Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

- Continue stirring at this temperature for approximately 12 hours to complete the reaction.[4]
- Quench the reaction by adding 0.5 L of ice water with thorough stirring.
- Neutralize the mixture with a 5% NaOH solution and allow the layers to separate.
- Extract the aqueous phase three times with 500 ml of isopropyl ether.
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to yield the product.[4]

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

- Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-neck flask and cool to 0°C.
- Add 35 g of sodium methoxide and stir, maintaining the temperature at 0-5°C.
- Add 33.4 g of methyl ether and stir for about 1 hour at 0-5°C.
- Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature at 0-5°C.
- After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature.
- Continue to stir for 24 hours.
- Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.
- Distill off the methanol under reduced pressure to obtain a solid mixture.
- Extract the solid mixture five times with dichloromethane (100 ml each).
- Combine the organic phases and remove the solvent to yield the final product.[4][5]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This chlorinated derivative is a common intermediate used in the subsequent steps for Voriconazole synthesis.

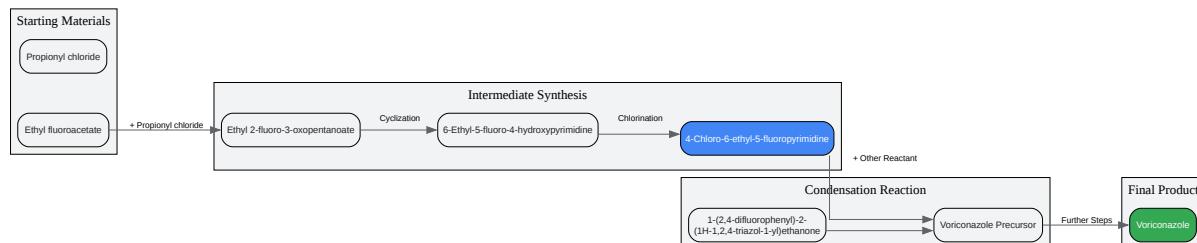
- Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
- Add 78.24 mL of triethylamine to the solution.
- Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.
- Stir the reaction mixture under reflux for 5 hours.
- Cool the mixture to room temperature.^[6]
- Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20°C.
- Extract the aqueous phase with 100 mL of dichloromethane.
- Combine the organic layers and wash with 100 mL of water.^[6]
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily product.^[6]

Mechanism of Action in Antifungal Drugs

While **4-Ethyl-5-fluoropyrimidine** itself is not the active pharmaceutical ingredient, the fluoropyrimidine moiety it provides is essential for the antifungal activity of Voriconazole. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, 14 α -sterol demethylase.^[2] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and inhibits fungal growth.^{[2][7]}

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Voriconazole, highlighting the role of **4-Ethyl-5-fluoropyrimidine** derivatives.

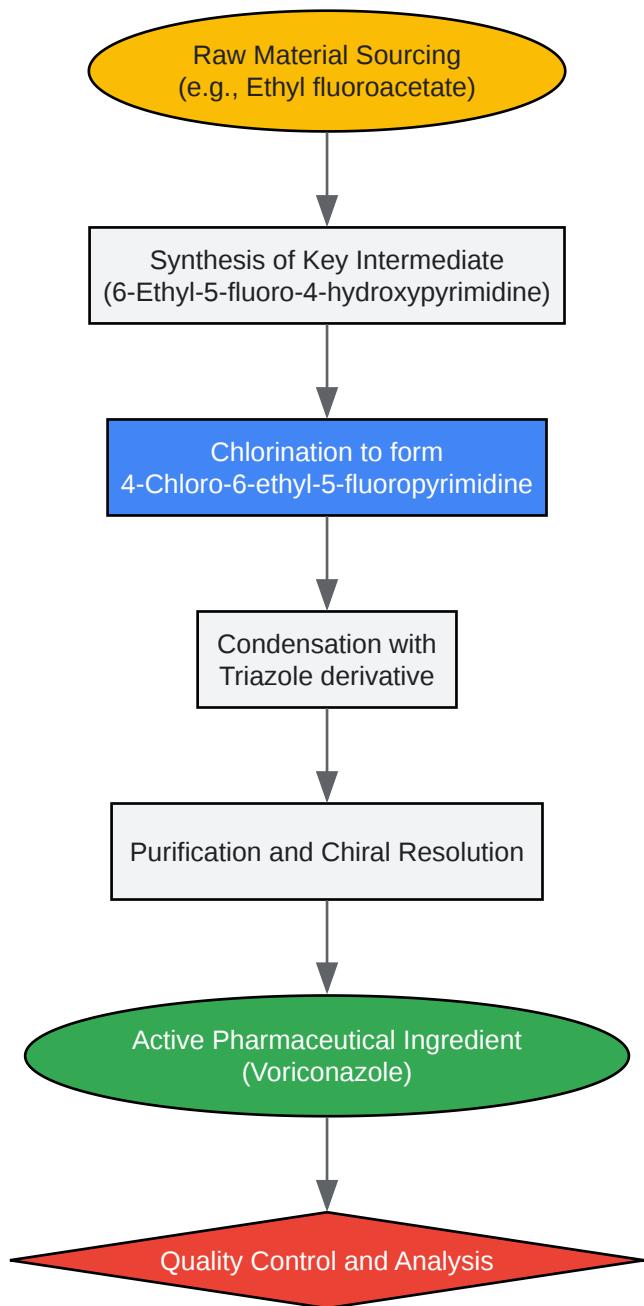


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Synthesis Pathway of Voriconazole.

Logical Workflow for Synthesis

The following diagram outlines the logical progression from starting materials to the final active pharmaceutical ingredient.



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Logical Workflow for Voriconazole Synthesis.

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